1-(2-bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole
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Overview
Description
1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-phenyl-1H-1,3-benzodiazole with 2-bromoprop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would produce the corresponding alcohol.
Scientific Research Applications
1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-BROMOPROP-2-EN-1-YL)-1H-INDOLE: Similar in structure but with an indole core instead of a benzodiazole.
2-PHENYL-2-PROPANOL: Shares the phenyl group but differs in the functional groups attached.
4-HYDROXY-2-QUINOLONES: Similar in having a heterocyclic core with potential biological activities
Uniqueness
1-(2-BROMOPROP-2-EN-1-YL)-2-PHENYL-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole core with a bromopropenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13BrN2 |
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Molecular Weight |
313.19 g/mol |
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-phenylbenzimidazole |
InChI |
InChI=1S/C16H13BrN2/c1-12(17)11-19-15-10-6-5-9-14(15)18-16(19)13-7-3-2-4-8-13/h2-10H,1,11H2 |
InChI Key |
XGQBTFOINCGEAU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1C3=CC=CC=C3)Br |
Origin of Product |
United States |
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